molecular formula C13H18ClN B1320926 2-Chloro-N-(cyclohexylmethyl)aniline CAS No. 130708-67-7

2-Chloro-N-(cyclohexylmethyl)aniline

Cat. No. B1320926
M. Wt: 223.74 g/mol
InChI Key: HGWBUQBMFNQEEC-UHFFFAOYSA-N
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Description

The compound 2-Chloro-N-(cyclohexylmethyl)aniline is a derivative of aniline, where a chlorine atom and a cyclohexylmethyl group are attached to the benzene ring. Aniline derivatives are widely studied due to their applications in various fields, including pharmaceuticals, dyes, and agrochemicals. Although the provided papers do not directly discuss 2-Chloro-N-(cyclohexylmethyl)aniline, they offer insights into similar compounds, which can be useful for understanding the chemical behavior and properties of the target molecule.

Synthesis Analysis

The synthesis of aniline derivatives typically involves substitution reactions where different functional groups are introduced into the aniline molecule. For example, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline is achieved through a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, resulting in a high overall yield of 72.0% . This method demonstrates the potential for synthesizing chloro-aniline derivatives with high efficiency and minimal environmental impact.

Molecular Structure Analysis

The molecular structure of aniline derivatives can be complex, with various substituents affecting the overall geometry and electronic distribution. Vibrational spectroscopy, such as FT-IR and FT-Raman, along with quantum chemical studies like density functional theory (DFT), can be used to investigate the molecular structure. For instance, the study of 2-chloro-5-(trifluoromethyl) aniline revealed the influence of chlorine and trifluoromethyl groups on the vibrational wavenumbers, indicating the presence of various functional groups within the molecule . Such analyses are crucial for understanding the electronic properties and reactivity of chloro-aniline derivatives.

Chemical Reactions Analysis

Aniline derivatives can undergo a range of chemical reactions, often catalyzed by metals. For example, N-Methyl-N-((trimethylsilyl)methyl)aniline was used in visible-light-induced, iridium-catalyzed addition reactions with cyclic α,β-unsaturated carbonyl compounds, leading to the formation of aminomethyl radicals and tricyclic compounds . Similarly, ruthenium-catalyzed cyclization of anilides with propiolates or acrylates was shown to efficiently produce 2-quinolinones, which could be further converted into 3-halo-2-quinolinones and 2-chloroquinolines . These studies highlight the versatility of aniline derivatives in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly alter properties such as boiling point, melting point, solubility, and reactivity. Theoretical calculations, such as HOMO-LUMO energy gap and molecular electrostatic potential (MEP) surfaces, provide insights into the chemical reactivity and stability of the molecules. The thermodynamic parameters, which can be temperature-dependent, also play a role in determining the feasibility of various chemical processes . Understanding these properties is essential for the practical application of aniline derivatives in industry and research.

Scientific Research Applications

  • Cyclopalladation Studies : An investigation into steric and electronic factors influencing cyclopalladation of aniline derivatives, including 2-chloro-N-(cyclohexylmethyl)aniline, was conducted. This research highlights the potential of these derivatives in forming complexes with palladium(II) acetate and trifluoroacetic acid, useful in various chemical syntheses (Mossi, Klaus, & Rys, 1992).

  • Photocatalysis in Wastewater Treatment : The effectiveness of TiO2-induced photocatalysis of chlorinated anilines, such as 2-chloroaniline, was examined under different conditions. This study is significant for understanding the degradation of pollutants in wastewater and the role of photocatalysis in environmental cleanup efforts (Chu, Choy, & So, 2007).

  • Cometabolism in Natural Waters : Research on the cometabolism of low concentrations of certain compounds in sewage and lake water included studies on aniline and its derivatives. This study is crucial for understanding the biodegradation of pollutants in natural water systems (Novick & Alexander, 1985).

  • Chemical Synthesis Applications : Studies on the reactions of various aniline derivatives, including those similar to 2-chloro-N-(cyclohexylmethyl)aniline, have been conducted to understand their role in the synthesis of complex compounds. This research is pivotal for advancements in chemical synthesis technologies (Ahmad, Habib, Iqbal, & Ziauddin, 1965).

  • Applications in Corrosion Inhibition : The use of ortho-substituted anilines, similar to 2-chloro-N-(cyclohexylmethyl)aniline, as inhibitors for copper corrosion in acidic solutions has been explored. This area of research is vital for the development of effective corrosion inhibitors in industrial applications (Khaled & Hackerman, 2004).

  • Catalytic and Spectral Studies : The catalytic properties of thio-substituted benzylideneanilines, including derivatives similar to 2-chloro-N-(cyclohexylmethyl)aniline, have been studied. This research is significant for understanding the spectral characteristics and catalytic potentials of these compounds (Basuli, Chattopadhyay, & Sinha, 1996).

Safety And Hazards

Safety data sheets indicate that 2-Chloro-N-(cyclohexylmethyl)aniline may be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to use personal protective equipment as required and to handle it in a well-ventilated area .

Future Directions

As 2-Chloro-N-(cyclohexylmethyl)aniline is a biochemical used for proteomics research , future directions may include further exploration of its properties and potential applications in this field.

properties

IUPAC Name

2-chloro-N-(cyclohexylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWBUQBMFNQEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(cyclohexylmethyl)aniline

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